molecular formula C11H10O3S B12730619 3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid CAS No. 86628-18-4

3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid

Cat. No.: B12730619
CAS No.: 86628-18-4
M. Wt: 222.26 g/mol
InChI Key: WSBIMPCUMHJQCO-UHFFFAOYSA-N
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Description

3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid is a chemical compound with the molecular formula C10H9NO3S It is known for its unique structure, which includes a benzothiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid typically involves the condensation of salicylamide with various aldehydes and ketones, followed by hydrogen carbonate hydrolysis of the corresponding esters . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzothiopyran ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid stands out due to its benzothiopyran ring system, which imparts unique chemical and biological properties. Its potential as a potassium channel activator and anti-inflammatory agent makes it a valuable compound for further research and development.

Properties

CAS No.

86628-18-4

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

2-(4-oxo-2,3-dihydrothiochromen-2-yl)acetic acid

InChI

InChI=1S/C11H10O3S/c12-9-5-7(6-11(13)14)15-10-4-2-1-3-8(9)10/h1-4,7H,5-6H2,(H,13,14)

InChI Key

WSBIMPCUMHJQCO-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C2C1=O)CC(=O)O

Origin of Product

United States

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